2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid

CAS No.: 1451390-83-2

Cat. No.: VC3396380

Molecular Formula: C11H15BClNO3

Molecular Weight: 255.51 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1451390-83-2 |

|---|---|

| Molecular Formula | C11H15BClNO3 |

| Molecular Weight | 255.51 g/mol |

| IUPAC Name | [2-chloro-6-(2,2-dimethylpropanoylamino)phenyl]boronic acid |

| Standard InChI | InChI=1S/C11H15BClNO3/c1-11(2,3)10(15)14-8-6-4-5-7(13)9(8)12(16)17/h4-6,16-17H,1-3H3,(H,14,15) |

| Standard InChI Key | SPNIKRUJDDBTIY-UHFFFAOYSA-N |

| SMILES | B(C1=C(C=CC=C1Cl)NC(=O)C(C)(C)C)(O)O |

| Canonical SMILES | B(C1=C(C=CC=C1Cl)NC(=O)C(C)(C)C)(O)O |

Introduction

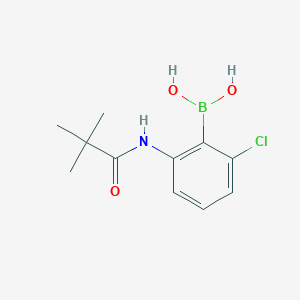

Chemical Properties and Structure

Basic Identification

2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid is identified by its Chemical Abstracts Service (CAS) registry number 1451390-83-2. The compound has a molecular formula of C11H15BClNO3 and a molecular weight of 255.51 g/mol . This specialized reagent represents an important member of functionalized arylboronic acids that serve as versatile building blocks in modern organic synthesis methods. Its structural complexity reflects its potential utility in various chemical transformations requiring specific electronic and steric properties.

Structural Features

The structure of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid comprises several key elements:

-

A phenyl ring as the core structure

-

A boronic acid group (-B(OH)2) at position 2

-

A tert-butylcarbonylamino group (-NHC(O)C(CH3)3) also at position 2

-

A chloro substituent (-Cl) at position 6

The SMILES notation for this compound is CC(C)(C)C(=O)NC1=C(B(O)O)C(Cl)=CC=C1 , which provides a linear textual representation of its molecular structure. This notation enables computational analysis and database storage of the compound's structural information. The spatial arrangement of these substituents influences the compound's reactivity profile, solubility characteristics, and potential applications in various chemical processes.

Physical Properties

The physical and chemical properties of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Weight | 255.51 g/mol |

| Molecular Formula | C11H15BClNO3 |

| Physical State | Solid (inferred) |

| Recommended Storage | 2-8°C |

| Purity (Commercial) | Typically 95% |

These physical properties are essential considerations for researchers working with this compound, particularly regarding appropriate storage conditions and handling protocols . The recommended storage temperature suggests potential sensitivity to thermal degradation, which is common for boronic acid derivatives due to their susceptibility to oxidation and protodeboronation processes.

Applications in Research and Industry

Synthetic Building Block

2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid serves as a valuable building block in organic synthesis due to its multifunctional nature. The boronic acid moiety enables various coupling reactions, particularly Suzuki-Miyaura coupling, for the construction of complex molecular architectures. This application aligns with the general utility of arylboronic acids in modern synthetic methodologies.

The compound's utility extends to several synthetic applications:

-

Construction of functionalized biaryl systems through cross-coupling reactions

-

Preparation of ortho-aminophenol derivatives via oxidative transformations

-

Synthesis of complex heterocyclic structures through sequential transformations

-

Development of molecules with specific electronic or steric properties for materials science applications

The research on one-minute synthesis of substituted phenols demonstrates how arylboronic acids can be rapidly converted to phenols under oxidative conditions , suggesting that 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid could undergo similar transformations to yield functionalized aminophenol derivatives.

Materials Science

Boronic acid derivatives have found applications in materials science, including:

-

Sensors for carbohydrates and other diols based on specific binding interactions

-

Self-healing materials that utilize dynamic covalent chemistry

-

Stimuli-responsive polymers that change properties in response to environmental conditions

-

Molecular recognition systems for various analytical applications

The specific structural features of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid might make it suitable for specialized applications within these broader categories, particularly where the additional functional groups provide advantages in terms of solubility, reactivity, or binding specificity.

| Supplier | Catalog Number | Package Size | Approximate Price |

|---|---|---|---|

| ChemShuttle | 174226 | Not specified | $4,800.00 |

| Cymit Quimica | IN-DA01KWO4 | 1g | 631.00 € |

The relatively high price points suggest specialized applications and potentially complex synthesis requirements. Researchers should consider cost factors when planning experiments involving this compound, particularly for larger-scale applications. The availability from multiple suppliers indicates a recognized demand for this specialized building block in chemical research.

Structural Analogs and Related Compounds

Key Structural Analogs

Several related compounds share structural similarities with 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid, providing context for understanding its chemical behavior and potential applications:

-

2-(tert-Butylcarbonylamino)phenylboronic acid (CAS: 146140-95-6)

-

2-Chlorophenylboronic acid (CAS: 3900-89-8)

-

(2-(tert-butylsulfonyl)phenyl)boronic acid (CAS: 118335-09-4)

These structural analogs help contextualize the chemical behavior of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid and may serve as alternative reagents depending on specific synthetic requirements.

Comparative Analysis

The following table provides a comparative analysis of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid and its structural analogs:

This comparative analysis highlights the structural relationships between these compounds and provides a framework for understanding how specific structural modifications influence physical properties and chemical reactivity. Such structure-property relationships are fundamental to the rational design of chemical reagents for specific applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume